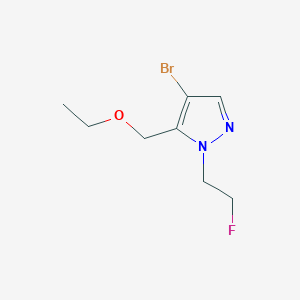
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is synthesized through a multistep process, and various research studies have been conducted to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is not fully understood. However, research studies have shown that this compound inhibits the activity of various enzymes and proteins, including tubulin, which is involved in cell division, and histone deacetylases, which are involved in gene expression. This inhibition leads to the disruption of various cellular processes, including cell division and gene expression, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. Research studies have shown that this compound induces apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Furthermore, this compound has been shown to have antimicrobial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole in lab experiments is its potential as a drug candidate for various diseases. In addition, this compound has been shown to have anticancer, antimicrobial, and antifungal properties, which make it a versatile compound for various research studies. However, one of the limitations of using this compound is its complex synthesis method, which requires a multistep process and specialized equipment.
Zukünftige Richtungen
There are several future directions for research studies involving 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One direction is to explore the potential of this compound as a drug candidate for various diseases, including cancer, microbial infections, and fungal infections. Another direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. Additionally, future research studies can focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole involves a multistep process that starts with the reaction of ethyl 2-bromoacetate and ethyl oxalate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form ethyl 2-hydrazinyl-2-oxoacetate, which is then reacted with 2-fluoroethyl bromide to form ethyl 2-(2-fluoroethyl)hydrazinyl-2-oxoacetate. This product is then treated with bromine to form 4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has potential applications in medicinal chemistry as a potential drug candidate for various diseases. Research studies have shown that this compound has anticancer, antimicrobial, and antifungal properties. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Eigenschaften
IUPAC Name |
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrFN2O/c1-2-13-6-8-7(9)5-11-12(8)4-3-10/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPAFFVNCJFNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1CCF)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

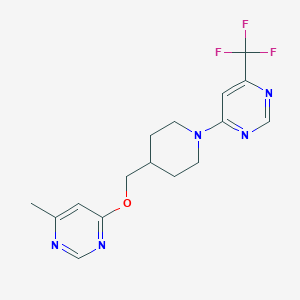
![N-(3-Fluorophenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2602800.png)
![1-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2602801.png)

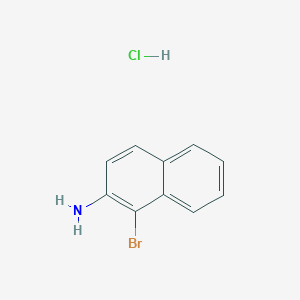
![Ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2602806.png)


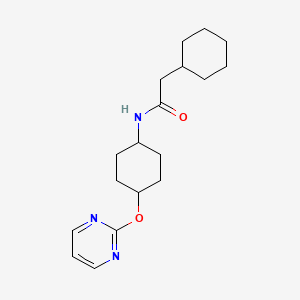
![Ethyl 6-((6-methylbenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2602810.png)
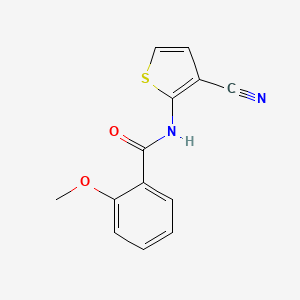
![Ethyl 4-methyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-1,3-thiazole-5-carboxylate](/img/structure/B2602815.png)
![2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2602819.png)
